molecular formula C4H6I2 B1436979 (E)-1,3-Diiodo-2-methylprop-1-ene CAS No. 1634667-75-6

(E)-1,3-Diiodo-2-methylprop-1-ene

Cat. No.: B1436979
CAS No.: 1634667-75-6
M. Wt: 307.9 g/mol
InChI Key: CSHHJSVEMPBDKP-DUXPYHPUSA-N
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Description

(E)-1,3-Diiodo-2-methylprop-1-ene (CAS RN: 1634667-75-6) is an organoiodine compound with the molecular formula C4H6I2 and an average molecular mass of 307.900 g/mol . This compound serves as a critical precursor in laboratory research for the synthetic preparation of methacrolein oxide (MACR-oxide), a significant four-carbon, resonance-stabilized Criegee intermediate . Methacrolein oxide is primarily studied in the context of atmospheric chemistry, as it is a product of isoprene ozonolysis. Isoprene is the most abundantly emitted non-methane volatile organic compound, and understanding the fate of its oxidation products is essential for modeling atmospheric processes and aerosol formation . The generation of MACR-oxide from this diiodide precursor enables researchers to investigate the bimolecular reactivity of Criegee intermediates with atmospheric pollutants like formic acid and SO2, reactions that are implicated in the formation of functionalized hydroperoxides and secondary organic aerosol (SOA) . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1634667-75-6

Molecular Formula

C4H6I2

Molecular Weight

307.9 g/mol

IUPAC Name

(E)-1,3-diiodo-2-methylprop-1-ene

InChI

InChI=1S/C4H6I2/c1-4(2-5)3-6/h2H,3H2,1H3/b4-2+

InChI Key

CSHHJSVEMPBDKP-DUXPYHPUSA-N

SMILES

CC(=CI)CI

Isomeric SMILES

C/C(=C\I)/CI

Canonical SMILES

CC(=CI)CI

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

A well-documented synthetic route involves the following key steps, as reported in a comprehensive study on the preparation of this compound and its use as a Criegee intermediate precursor:

Step Reactants & Conditions Product Yield (%) Notes
1. Methylation Diethyl malonate + methyl iodide (MeI) with sodium ethoxide (NaOEt) Diethyl methylmalonate (A) 97 High isolated yield
2. Diiodination A + sodium hydride (NaH) + iodoform (CHI3) Diiodide intermediate (B) 80 Used without purification
3. Hydrolysis/Elimination B + KOH in refluxing ethanol/water (3:1) Carboxylic acid (C) 55 Single double bond isomer, stable solid
4. Reduction C + lithium aluminum hydride (LiAlH4) Alcohol (D) 52 Purified product
5. Mesylation D + methanesulfonyl chloride + triethylamine + catalytic DMAP Mesylate (E) 82 Reactive intermediate
6. Iodide substitution E + sodium iodide (NaI) in acetone, protected from light (E)-1,3-Diiodo-2-methylprop-1-ene (F) 85 Final product, stored refrigerated in dark

This sequence is designed to minimize decomposition and isomerization risks associated with allylic diiodides. The final product can be stored for 2–3 weeks under refrigeration and in the dark to maintain stability.

Photolytic Preparation and Reaction Mechanism

In addition to the chemical synthesis, this compound can be generated via photolysis of appropriate diiodo alkene precursors. This method involves:

  • Exposure of the precursor to continuous broadband light, causing cleavage of carbon-iodine bonds.
  • Formation of reactive intermediates such as peroxy radicals upon reaction with oxygen.
  • Subsequent loss of iodine atoms to yield the target compound.

This photolytic approach is useful for studying reaction dynamics and generating reactive intermediates like methacrolein oxide, a Criegee intermediate important in atmospheric chemistry.

Reaction Conditions and Precautions

  • Light Sensitivity: Allylic iodides are highly sensitive to light; all reactions involving iodide substitution and purification are performed in dark or under aluminum foil to prevent photodecomposition.
  • Temperature Control: Reflux conditions are used during hydrolysis/elimination, while reductions are typically performed at room temperature to avoid side reactions.
  • Purification: Column chromatography is employed after key steps to isolate pure intermediates and final products.
  • Storage: The final diiodide compound is stored refrigerated and protected from light to ensure stability.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Yield Range Notes
Multi-step chemical synthesis Diethyl malonate derivatives MeI, NaH, CHI3, KOH, LiAlH4, MsCl, NaI Alkylation, diiodination, hydrolysis, reduction, mesylation, substitution 50-97% per step, final 85% Requires careful light protection and purification
Photolysis of diiodo alkene precursor Diiodo alkene precursor Broadband light, oxygen Photochemical cleavage and radical formation Not quantified Used mainly for intermediate generation and mechanistic studies

Research Findings and Analytical Characterization

  • The synthetic route provides a stable intermediate (carboxylic acid C) that facilitates storage and handling before final conversion.
  • Analytical techniques such as UV-visible spectroscopy confirm absorption characteristics (strong absorption at 248 nm), supporting photolytic reaction pathways.
  • Theoretical calculations and spectroscopic data validate the structure and purity of the synthesized this compound.
  • The compound’s reactivity in oxidation and substitution reactions has been characterized, emphasizing its role in forming Criegee intermediates and other reactive species.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
(E)-1,3-Diiodo-2-methylprop-1-ene serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo substitution and elimination reactions allows chemists to create a variety of functionalized compounds.

Reaction Type Example Products
Substitution2-methylprop-1-en-3-ol
Elimination2-methylprop-1-yne
Addition1,2,3-tribromo-2-methylpropane

Atmospheric Chemistry

Formation of Criegee Intermediates:
Research has indicated that this compound can generate methacrolein oxide (MACR-oxide) through photolytic reactions. This intermediate plays a crucial role in atmospheric chemistry as it participates in secondary organic aerosol formation and reacts with atmospheric constituents like water vapor and sulfur dioxide.

Case Study:
A study demonstrated the photolysis of this compound under controlled conditions to produce MACR-oxide. This reaction was characterized using advanced spectroscopic techniques, revealing important insights into its reactivity and atmospheric implications .

Potential Antimicrobial Properties:
Investigations into the biological activity of this compound have shown promise in antimicrobial applications. Its halogenated structure may enhance its interaction with biological membranes or enzymes.

Research Findings:
A study explored the compound's effects on microbial growth, indicating potential applications in developing new antimicrobial agents .

Material Science

Applications in Polymer Chemistry:
The compound has been explored for its potential use in synthesizing novel polymers with specific properties due to its unique chemical structure. Its reactivity can be harnessed to create materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 1,3-diiodo-2-methylprop-1-ene exerts its effects involves the formation of reactive intermediates, such as peroxy radicals and Criegee intermediates, during its chemical reactions. These intermediates can undergo further reactions, leading to the formation of various products. The molecular targets and pathways involved in these reactions include the cleavage of carbon-iodine bonds and the formation of new carbon-oxygen bonds .

Comparison with Similar Compounds

Molecular Structure and Stereochemical Considerations

The structural analogs of (E)-1,3-diiodo-2-methylprop-1-ene include (Z/E)-1,3-diiodobut-2-ene and 1,3-diiodoprop-1-ene . Key distinctions are outlined below:

Property This compound (Z/E)-1,3-Diiodobut-2-ene 1,3-Diiodoprop-1-ene
Molecular Formula C₄H₆I₂ C₄H₆I₂ C₃H₄I₂
Substituents Methyl at C2 No methyl; extended C4 chain No substituents
Stereochemistry E-configuration Z/E mixture Planar geometry
Precursor Role MARC-oxide (methacrolein oxide) MVK-oxide (methyl vinyl ketone oxide) Not reported

The methyl group in this compound introduces steric effects that stabilize the E-isomer, whereas (Z/E)-1,3-diiodobut-2-ene lacks such stabilization, leading to configurational isomerism .

Reactivity Highlights :

  • (Z/E)-1,3-diiodobut-2-ene forms MVK-oxide, which participates in aerosol formation .

Research Findings and Implications

Recent studies emphasize the critical role of substituents in dictating the stability and reactivity of diiodo alkenes. For example:

  • The methyl group in this compound enhances thermal stability compared to non-substituted analogs, enabling its use in controlled atmospheric experiments .
  • Configurational isomerism in (Z/E)-1,3-diiodobut-2-ene leads to divergent reaction pathways, with Z-isomers showing faster decomposition rates .

Q & A

Q. Example Table: Synthetic Routes Comparison

MethodCatalystSolventYield (%)Purity (HPLC)
Direct iodinationCuIDMF6598%
Radical-mediatedAIBNCCl₄4590%
Electrophilic additionNoneCH₂Cl₂3085%

How can researchers confirm the stereochemical configuration of this compound using spectroscopic and crystallographic techniques?

Basic Research Question

  • NMR Spectroscopy : Compare coupling constants (J values) of vinylic protons; E-isomers typically show J ≈ 12–16 Hz.
  • X-ray Crystallography : Use SHELXL/SHELXS for structure refinement. Key steps:
    • Grow single crystals via slow evaporation.
    • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
    • Refine using SHELXL, ensuring R-factor < 0.05 for high confidence .

What strategies are effective in resolving contradictory data between computational predictions and experimental observations regarding the reactivity of this compound?

Advanced Research Question

  • Triangulation : Cross-validate data using multiple methods (e.g., DFT calculations, kinetic experiments, and spectroscopic monitoring).
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis sets, solvation models) and experimental measurements (e.g., instrument calibration).
  • Sensitivity Testing : Vary reaction conditions (temperature, solvent) to identify outliers. Publish raw datasets to enable reproducibility .

How can the iodine substituents in this compound be leveraged in cross-coupling reactions, and what mechanistic studies support these transformations?

Advanced Research Question

  • Applications : Use as a dihalide in Stille or Suzuki couplings to construct polycyclic frameworks.
  • Mechanistic Probes :
    • Isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) to track iodine migration.
    • In-situ IR spectroscopy to detect Pd-I intermediates.
    • Kinetic isotope effects (KIE) to elucidate rate-determining steps .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use fume hoods to prevent inhalation of iodine vapors.
  • Spill Management : Neutralize with sodium thiosulfate to reduce toxicity. Document all procedures per NIST and OSHA guidelines .

What statistical methods are appropriate for analyzing kinetic data obtained from reactions involving this compound?

Advanced Research Question

  • Non-linear Regression : Fit data to rate laws (e.g., pseudo-first-order kinetics).
  • Error Propagation : Use Monte Carlo simulations to quantify confidence intervals.
  • ANOVA : Compare catalytic efficiency across reaction conditions. Tools like OriginLab or R/Python libraries (e.g., SciPy) are recommended .

How can researchers design experiments to investigate the thermal stability of this compound under various conditions?

Advanced Research Question

  • DSC/TGA Analysis : Measure decomposition temperatures (Td) under inert vs. oxidative atmospheres.
  • Accelerated Aging Studies : Store samples at elevated temperatures (40–80°C) and monitor degradation via HPLC.
  • Mechanistic Probes : Use radical scavengers (e.g., BHT) to test for free-radical pathways .

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